molecular formula C22H33N3O2 B7179397 N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide

N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide

Cat. No.: B7179397
M. Wt: 371.5 g/mol
InChI Key: PUEONXJGRDCDPQ-UHFFFAOYSA-N
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Description

N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide is a compound that features a piperidine nucleus, which is a common structural motif in many pharmacologically active compounds. Piperidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-17(2)20-10-6-7-13-25(20)16-21(26)24-14-11-19(12-15-24)23-22(27)18-8-4-3-5-9-18/h3-5,8-9,17,19-20H,6-7,10-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEONXJGRDCDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1CC(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Acylation: The piperidine ring is then acylated with 2-(2-propan-2-ylpiperidin-1-yl)acetyl chloride under basic conditions to form the intermediate compound.

    Coupling with Benzamide: The intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The piperidine nucleus is known to interact with various receptors and enzymes, leading to its wide range of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(2-propan-2-ylpiperidin-1-yl)acetyl]piperidin-4-yl]benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperidine nucleus with a benzamide moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development .

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